tert-butyl 2-{[(2,4-difluorophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate -

tert-butyl 2-{[(2,4-difluorophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate

Catalog Number: EVT-4632404
CAS Number:
Molecular Formula: C16H20F2N2O3
Molecular Weight: 326.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an FDA-approved potentiator drug used in the treatment of cystic fibrosis. It functions by improving the chloride channel function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. []

Relevance: While structurally distinct from tert-butyl 2-{[(2,4-difluorophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, Ivacaftor shares a functional connection as a CFTR potentiator. The paper discusses the search for alternative potentiators that do not interfere with corrector drug efficacy, unlike Ivacaftor. [] Therefore, the research context links Ivacaftor to the target compound as an example of a functionally related molecule with limitations that the study aims to overcome.

3-(6-[([1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug being explored for its potential in treating cystic fibrosis. Its role is to improve the cellular processing of the ∆F508-CFTR protein. []

Relevance: Similar to Ivacaftor, this compound's relevance to tert-butyl 2-{[(2,4-difluorophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate stems from its role in cystic fibrosis treatment. The study highlights the potential negative interaction between Ivacaftor and this corrector, emphasizing the need for potentiators that do not interfere with corrector efficacy. [] Thus, this compound exemplifies the class of correctors that the target compound, as a potential alternative potentiator, should be compatible with.

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector drug being assessed for cystic fibrosis treatment, aiming to enhance the cellular processing of the ∆F508-CFTR protein. []

Relevance: This corrector's relationship to tert-butyl 2-{[(2,4-difluorophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate mirrors that of the previous compound. It serves as another example of a corrector that exhibited reduced efficacy when used in conjunction with Ivacaftor. [] This reinforces the study's objective to discover potentiators like the target compound, which can effectively work alongside these correctors without diminishing their effectiveness.

Tert-Butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl)-L-alaninate

Compound Description: This compound acts as a p38 MAP kinase inhibitor, potentially useful in treating autoimmune, inflammatory, or cell proliferative diseases. [, , ]

N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl)-L-alanine

Compound Description: This compound is the hydrolyzed acid form of tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl)-L-alaninate, also displaying p38 MAP kinase inhibitory activity. []

Properties

Product Name

tert-butyl 2-{[(2,4-difluorophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate

IUPAC Name

tert-butyl 2-[(2,4-difluorophenyl)carbamoyl]pyrrolidine-1-carboxylate

Molecular Formula

C16H20F2N2O3

Molecular Weight

326.34 g/mol

InChI

InChI=1S/C16H20F2N2O3/c1-16(2,3)23-15(22)20-8-4-5-13(20)14(21)19-12-7-6-10(17)9-11(12)18/h6-7,9,13H,4-5,8H2,1-3H3,(H,19,21)

InChI Key

IEVGYSXBCJDBSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=C(C=C(C=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.